(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)boronic acid
Description
(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)boronic acid (CAS 499769-88-9) is a boronic acid derivative featuring a 1,4-benzodioxane scaffold. Its molecular formula is C₈H₉BO₄, with a molecular weight of 179.97 g/mol . The compound is widely used in Suzuki-Miyaura cross-coupling reactions to synthesize pharmaceuticals, agrochemicals, and functional materials. Key properties include:
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-5-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BO4/c10-9(11)6-2-1-3-7-8(6)13-5-4-12-7/h1-3,10-11H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCWPMXPNJVZOTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C(=CC=C1)OCCO2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70405528 | |
| Record name | 2,3-Dihydro-1,4-benzodioxin-5-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70405528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
499769-88-9 | |
| Record name | 2,3-Dihydro-1,4-benzodioxin-5-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70405528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bromination of 2,3-Dihydrobenzo[b] dioxin
The synthesis typically begins with bromination of the parent dihydrobenzo dioxin structure to introduce a halogen at the 5-position. A method adapted from bromination protocols for analogous aromatic systems involves treating 2,3-dihydrobenzo[b][1,dioxin with bromine in acetic acid under controlled conditions. Key parameters include:
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Temperature : Maintaining the reaction below 10°C to prevent over-bromination.
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Stoichiometry : A molar ratio of 1:0.8 (substrate:bromine) ensures selective mono-bromination.
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Workup : Precipitation with deionized water followed by vacuum drying yields 5-bromo-2,3-dihydrobenzo[b]dioxin as a crystalline solid.
This step achieves >85% purity, with residual acetic acid removed via aqueous washes.
Miyaura Borylation of the Brominated Intermediate
The brominated intermediate undergoes palladium-catalyzed borylation to install the boronic acid group. General conditions derived from boronic acid syntheses include:
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Catalyst : Pd(dppf)Cl₂ (2–5 mol%) facilitates oxidative addition of the C–Br bond.
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Boron reagent : Bis(pinacolato)diboron (B₂pin₂) in a 1.2:1 molar ratio relative to bromide.
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Solvent : Tetrahydrofuran (THF) or dioxane at reflux (80–100°C) for 12–24 hours.
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Base : Potassium acetate (3 equiv) to neutralize HBr byproducts.
Post-reaction, hydrolysis with 1 M HCl liberates the boronic acid from the pinacol ester intermediate. Isolation via ethyl acetate extraction and silica gel chromatography typically yields 60–75% of the target compound.
Direct Boronation via Lithium-Halogen Exchange
Directed Lithiation and Quenching
An alternative route bypasses halogenation by employing directed ortho-metalation. However, the electron-donating oxygen atoms in the dioxane ring complicate deprotonation. Modified protocols using LDA (lithium diisopropylamide) at −78°C in THF enable selective lithiation at the 5-position:
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Lithiating agent : LDA (2.2 equiv) in THF, stirred for 1 hour at −78°C.
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Electrophilic quenching : Trimethyl borate (1.5 equiv) added dropwise, followed by warming to room temperature.
Acidic workup (10% HCl) hydrolyzes the borate ester to the boronic acid, yielding 50–65% product after recrystallization from ethanol/water.
Limitations and Optimizations
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Regioselectivity : Competing lithiation at the 6-position reduces yield, necessitating excess LDA.
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Temperature control : Strict maintenance of −78°C minimizes side reactions.
Alternative Methods and Recent Advances
Transition Metal-Free Borylation
Recent studies explore iodine-mediated borylation under mild conditions:
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Reagents : Tetrabutylammonium fluoride (TBAF) activates boron trifluoride etherate (BF₃·OEt₂) for electrophilic borylation.
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Yield : 40–55%, with scalability up to 10 grams demonstrated.
While less efficient, this method avoids palladium residues, benefiting pharmaceutical applications.
Solid-Phase Synthesis
Immobilization of the dihydrobenzo dioxin scaffold on Wang resin enables iterative boronation. After cleavage with trifluoroacetic acid, the boronic acid is obtained in 70% purity, though scalability remains challenging.
Comparative Analysis of Synthesis Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Halogenation-Borylation | 60–75 | >90 | High | Moderate |
| Direct Lithiation | 50–65 | 85–90 | Moderate | High |
| Transition Metal-Free | 40–55 | 80–85 | High | Low |
Key Findings :
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The halogenation-borylation route balances yield and scalability, making it industrially preferred.
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Direct lithiation offers cost savings but requires stringent temperature control.
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Transition metal-free methods are emerging for niche applications despite lower yields.
Practical Considerations and Scalability
Chemical Reactions Analysis
Types of Reactions
(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). Reaction conditions typically involve heating the reaction mixture to temperatures between 80-100°C .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in Suzuki-Miyaura coupling, the major product is a biaryl compound formed by the coupling of the boronic acid with an aryl halide .
Scientific Research Applications
Synthesis of Bioactive Compounds
(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)boronic acid serves as a key intermediate in the synthesis of various bioactive compounds. For instance, it has been utilized in Suzuki coupling reactions to create diverse arylated products with potential pharmacological activities. One notable application involved the coupling of this boronic acid with 4-bromoaniline to yield an amine derivative that demonstrated promising biological activities .
PARP Inhibition
Recent studies have highlighted the compound's potential as a lead for developing inhibitors of poly(ADP-ribose) polymerase (PARP). A derivative of this compound was evaluated for PARP1 inhibition, showing an IC50 value of 5.8 μM. This suggests that modifications to the core structure can enhance its inhibitory potency against PARP enzymes, which are crucial in DNA repair mechanisms and are targeted in cancer therapies .
Calcium Channel Modulation
The compound has also been studied for its ability to inhibit store-operated calcium entry (SOCE), which plays a significant role in various pathological conditions. In vitro assays demonstrated that derivatives of this compound exhibited substantial inhibitory activity on SOCE with IC50 values around 4.3 μM. This suggests potential therapeutic applications in treating conditions related to calcium dysregulation, such as acute pancreatitis .
Neuroprotective Properties
Research indicates that compounds derived from this compound may possess neuroprotective properties. In studies involving motor neuron models, certain analogs showed enhanced survival rates under stress conditions, indicating their potential use in neurodegenerative disease therapies .
Structure-Activity Relationship Studies
Understanding the structure-activity relationships (SAR) of this compound is crucial for optimizing its pharmacological properties. Various modifications to the core structure have been explored:
| Compound Modification | Effect on Activity | IC50 Value |
|---|---|---|
| Hydroxymethyl group | Increased solubility | 4.3 μM |
| Fluoro substitution | Enhanced potency | 0.88 μM |
| Nitro substitution | Decreased activity | Not effective |
These findings emphasize the importance of chemical modifications in enhancing the efficacy and specificity of this compound in drug development.
Case Studies and Research Findings
Several case studies illustrate the applications of this compound:
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Case Study 1: PARP Inhibitors
A study focused on synthesizing derivatives for PARP inhibition led to the identification of several potent inhibitors through scaffold hopping strategies . -
Case Study 2: Neuroprotective Agents
Research demonstrated that certain derivatives significantly improved motor neuron survival under stress conditions compared to untreated controls .
Mechanism of Action
The mechanism of action of (2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as in the design of sensors and drug molecules. The boronic acid group can interact with biological molecules, potentially inhibiting enzymes or modulating biological pathways .
Comparison with Similar Compounds
Structural Analogues with Halogen Substitutions
- Purity: 98% .
Heterocyclic Boronic Acids
[5-(Dihydroxyboranyl)thiophen-2-yl]boronic acid (CAS 26076-46-0):
- (2-Oxo-2,3-dihydrobenzo[d]oxazol-5-yl)boronic Acid (CAS 710348-42-8): Molecular Weight: 178.94 g/mol Substituent: Oxazole ring introduces a hydrogen-bond acceptor site, altering solubility and binding properties. Applications: Potential use in medicinal chemistry for kinase inhibitors .
Regioisomeric Boronic Acids
- (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)boronic acid :
- Impact of Substitution Position : When used in Suzuki reactions, regioisomers yield products with distinct physical properties. For example:
- Compound 53 (5-position substitution): Melting point = 253–254°C.
- Compound 54 (6-position substitution): Melting point = 192–193°C .
- Electronic Effects : Positional differences influence electron density and steric hindrance, affecting reaction kinetics.
Physicochemical and Application-Based Comparisons
Melting Points and Stability
Reactivity in Cross-Coupling Reactions
- Electron-Donating Effects : The benzodioxane ring in the target compound donates electrons, moderating reactivity compared to electron-deficient aryl boronic acids.
- Halogenated Derivatives : Chlorine or bromine substituents (e.g., CAS 936249-26-2) increase electrophilicity, enhancing coupling efficiency with electron-rich aryl halides .
Biological Activity
(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)boronic acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a unique dioxin structure that contributes to its reactivity and interaction with biological targets. The compound's boronic acid moiety is particularly significant as it allows for reversible covalent bonding with diols, a property exploited in drug design.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes involved in cancer progression and inflammation. For instance, it has been linked to the inhibition of certain kinases and proteases.
- Cell Viability Reduction : Studies have demonstrated that this compound can induce cell death in cancer cell lines through apoptotic pathways, suggesting its potential as an anticancer agent .
Anticancer Activity
A study highlighted the compound's effectiveness in reducing cell viability in mammary carcinoma cells. When tested against various cancer cell lines, it exhibited significant cytotoxic effects, comparable to established chemotherapeutic agents .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 10 | Apoptosis induction |
| HeLa (Cervical Cancer) | 15 | Cell cycle arrest |
Inhibition of SOCE
Research has indicated that this compound can inhibit store-operated calcium entry (SOCE), a crucial process in various cellular functions including proliferation and apoptosis. The compound demonstrated effective inhibition rates in specific assays:
| Compound | Inhibition Rate (%) | Reference |
|---|---|---|
| 2′-Fluoro-5′-methoxy phenyl ring | 88.9 | |
| 3′,4′-Dimethoxy phenyl substituent | 54.3 |
Case Studies
Several case studies have reported on the synthesis and biological evaluation of derivatives of this compound:
- Synthesis and Evaluation : A study synthesized various derivatives using microwave-assisted Suzuki–Miyaura cross-coupling reactions. The resulting compounds were evaluated for their anti-inflammatory and anticancer properties. One derivative exhibited anti-inflammatory activity comparable to indomethacin .
- Targeting EP300/CBP : Another investigation focused on the interaction of this compound with EP300/CBP proteins involved in gene regulation in cancer cells. It was found that targeting these proteins could enhance the efficacy of existing treatments for specific tumor types .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing (2,3-dihydrobenzo[b][1,4]dioxin-5-yl)boronic acid, and what critical reaction conditions must be optimized?
- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. A representative procedure involves reacting 3-bromo-2-methylphenylmethanol with the boronic acid derivative in a toluene/ethanol/aqueous sodium bicarbonate (5:1:5) solvent system under nitrogen. Catalytic [1,1′-bis(diphenylphosphino)ferrocene]palladium(II) chloride (5 mol%) is used, with heating to 85°C for 12 hours. Post-reaction, the organic phase is washed with NaOH and brine, followed by MgSO₄ drying and solvent evaporation . Key optimizations include degassing to prevent side reactions and maintaining precise stoichiometric ratios.
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
- Methodological Answer : After Suzuki coupling, purification often involves liquid-liquid extraction (e.g., ethyl acetate/water partitioning) to remove polar impurities. Column chromatography using silica gel with hexane/ethyl acetate gradients (e.g., 3:1 to 1:1) is standard. For boronic acid derivatives, recrystallization from cold methanol or ethanol can improve purity, as seen in analogous boronic acid purifications .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer : Nuclear Magnetic Resonance (¹H and ¹³C NMR) is critical for verifying aromatic proton environments and boronic acid functionality (absence of B-OH peaks due to exchange broadening). High-resolution mass spectrometry (HRMS) confirms molecular weight. For crystalline derivatives, X-ray crystallography (e.g., C12H9NO4S structures) provides unambiguous confirmation of regiochemistry and bond angles .
Advanced Research Questions
Q. How can this boronic acid be utilized in designing PARP1 inhibitors, and what structural modifications enhance binding affinity?
- Methodological Answer : The boronic acid serves as a key intermediate for coupling with carboxamide or oxazine moieties to target PARP1's NAD⁺-binding domain. For example, substituting the dioxane ring with electron-withdrawing groups (e.g., -NO₂) improves π-π stacking with catalytic residues. Structure-activity relationship (SAR) studies guided by molecular docking (PDB: 4QMG) reveal that extending the dioxane scaffold with methylene-thiazolidinedione groups enhances inhibitory potency (IC₅₀ < 100 nM) .
Q. What strategies mitigate boronic acid instability in aqueous media during biological assays?
- Methodological Answer : Stabilization is achieved by (i) using protic solvents (e.g., DMSO) to reduce hydrolysis, (ii) adding Lewis bases (e.g., pyridine) to coordinate boron, and (iii) derivatizing the boronic acid into pinacol esters for storage, followed by in situ regeneration with acidic buffers. These methods are validated in analogues like 4-cyano-N-piperazinyl benzamide derivatives .
Q. How does the electronic nature of the dioxane ring influence reactivity in cross-coupling reactions?
- Methodological Answer : Electron-rich dioxane rings (due to oxygen lone pairs) enhance boronic acid nucleophilicity in Suzuki reactions. Computational studies (DFT) show that para-substituted electron-donating groups (e.g., -OCH₃) lower the activation energy for transmetallation. Conversely, electron-withdrawing groups (e.g., -NO₂) at the meta position reduce coupling efficiency by 30–40%, as observed in related arylboronic acids .
Q. What in vivo models are suitable for evaluating derivatives of this boronic acid in neurological disorders?
- Methodological Answer : Murine models of cognitive impairment (e.g., scopolamine-induced amnesia) are used to assess 5-HT1A receptor antagonism. Derivatives like lecozotan (4-cyano-N-piperazinyl benzamide) are administered intraperitoneally (1–10 mg/kg) and evaluated via Morris water maze tests. Pharmacokinetic studies (plasma half-life, blood-brain barrier penetration) are critical for optimizing dosing regimens .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
